
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one: is a heterocyclic organic compound that features a pyridinone core substituted with bromine, chlorophenyl, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde, methylamine, and acetoacetic ester under acidic or basic conditions.
Bromination: The bromination of the pyridinone core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Final Product Isolation: The final product can be isolated through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction Reactions: Reagents like lithium aluminum hydride or palladium on carbon in solvents like tetrahydrofuran.
Coupling Reactions: Catalysts like palladium acetate, bases like potassium carbonate, and solvents like toluene or dimethyl sulfoxide.
Major Products Formed
Substitution Products: Various substituted pyridinones depending on the nucleophile used.
Oxidation Products: N-oxides of the pyridinone core.
Reduction Products: Dehalogenated pyridinones.
Coupling Products: Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one
- 3-Bromo-5-(4-methylphenyl)-4-methoxy-1-methylpyridin-2(1h)-one
- 3-Bromo-5-(4-nitrophenyl)-4-methoxy-1-methylpyridin-2(1h)-one
Comparison
- Uniqueness : The presence of the 4-chlorophenyl group in 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one imparts unique electronic and steric properties compared to its analogs with different substituents on the phenyl ring.
- Reactivity : The reactivity of the compound in various chemical reactions may differ based on the nature of the substituents on the phenyl ring, affecting the overall yield and selectivity of the reactions.
Propiedades
Número CAS |
920490-87-5 |
|---|---|
Fórmula molecular |
C13H11BrClNO2 |
Peso molecular |
328.59 g/mol |
Nombre IUPAC |
3-bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C13H11BrClNO2/c1-16-7-10(8-3-5-9(15)6-4-8)12(18-2)11(14)13(16)17/h3-7H,1-2H3 |
Clave InChI |
OZMGRQOZSMNFAU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=C(C1=O)Br)OC)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
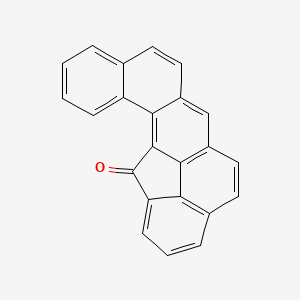
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)

![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
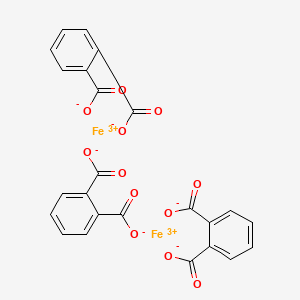
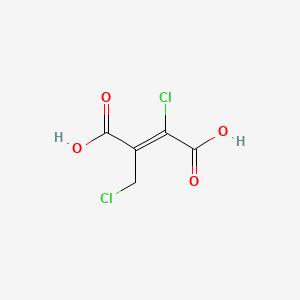
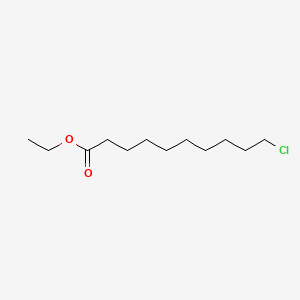
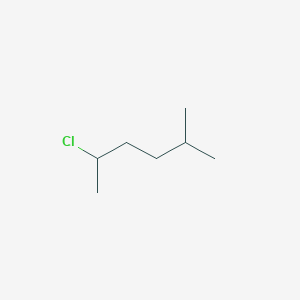
![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)

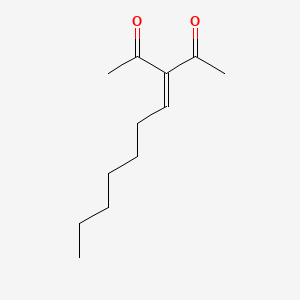
![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
